2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
For example, a typical synthetic route might involve:
Condensation Reaction: Reacting 3-aminopyrazole with benzaldehyde in the presence of an acid catalyst.
Cyclization: Heating the intermediate product to induce cyclization, forming the pyrazolo[1,5-a]pyrimidine core.
Nitrile Formation: Introducing a nitrile group through a suitable reagent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acid derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects often involves interactions with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidine: Lacks the phenyl and nitrile groups, resulting in different chemical properties and applications.
7-Phenylpyrazolo[1,5-a]pyrimidine:
3-Cyano-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Similar but with variations in the positioning of functional groups.
Uniqueness
2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its fused ring structure and the presence of both phenyl and nitrile groups make it particularly versatile in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-10-8-14(12-6-4-3-5-7-12)19-15(17-10)13(9-16)11(2)18-19/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFNYRLYWZRFSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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